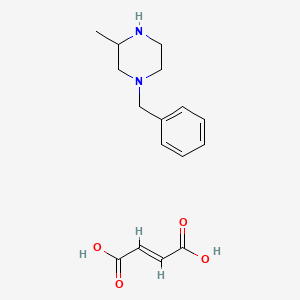

1-Benzyl-3-methylpiperazine fumarate

Beschreibung

Eigenschaften

Molekularformel |

C16H22N2O4 |

|---|---|

Molekulargewicht |

306.36 g/mol |

IUPAC-Name |

1-benzyl-3-methylpiperazine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C12H18N2.C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI-Schlüssel |

CYIVWNBHIITDIQ-WLHGVMLRSA-N |

Isomerische SMILES |

CC1CN(CCN1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Piperazine with Benzyl Chloride Derivatives

A common method involves the reaction of piperazine or substituted piperazines with benzyl chloride or substituted benzyl chlorides under reflux conditions in an inert solvent such as benzene or toluene. For example, in a related synthesis described in a 1987 study, substituted benzyl chlorides were refluxed with piperazine derivatives in benzene for 2 hours, followed by workup and isolation of the free base.

Reductive Condensation Using Formic Acid

Another method involves the reductive condensation of piperazine derivatives with aldehydes in the presence of formic acid. This method was illustrated in a patent describing the synthesis of benzylpiperazine compounds, where the piperazine derivative and benzaldehyde derivatives were melted together at 100–150°C, formic acid was added dropwise, and the mixture stirred for 30 minutes to 2 hours. This results in the formation of the benzylpiperazine framework via reductive amination.

Catalytic Coupling Reactions

More advanced synthetic approaches involve Pd-catalyzed Buchwald–Hartwig amination or copper-catalyzed coupling to construct piperazine rings with benzyl substituents. These methods provide high yields and selectivity, though they are more commonly applied in complex piperazine-containing drug synthesis rather than simple benzylpiperazines.

Preparation of Fumarate Salt

Once 1-Benzyl-3-methylpiperazine is obtained, it is converted to its fumarate salt by reaction with fumaric acid. The fumarate salt formation improves the compound’s stability and solubility, which is critical for pharmaceutical applications.

Direct Salt Formation

The free base of 1-Benzyl-3-methylpiperazine is dissolved in ethanol or an ethanol-water mixture, and fumaric acid is added stoichiometrically. The mixture is stirred until the salt precipitates, which is then collected by filtration and recrystallized to obtain pure 1-Benzyl-3-methylpiperazine fumarate.

Optimization of Fumarate Formation

Research on related fumarate esters, such as benzyl methyl fumarate, indicates that reaction conditions like temperature, time, and molar ratio significantly affect yield. Optimal conditions for fumarate ester synthesis involved a temperature of 65°C, reaction time of 4 hours, and a molar ratio of fumaric acid to alcohol of 1:5, yielding approximately 65% product. Although this study focused on ester formation, similar parameters are relevant for salt formation with amines.

Summary of Preparation Methods

Detailed Research Findings

The alkylation method (Method A) is straightforward and widely used for synthesizing benzylpiperazine derivatives. After refluxing with benzyl chloride, the free base is isolated and converted to the hydrochloride salt by addition of HCl in ethanol, followed by recrystallization.

The reductive condensation method (Method B) offers an alternative route, where the piperazine derivative and benzaldehyde are heated with formic acid, leading to reductive amination without the need for external reducing agents. This method is particularly useful for synthesizing substituted benzylpiperazines.

Catalytic coupling methods (Method C) provide high selectivity and yield, especially for complex derivatives, but require specialized catalysts and ligands. These methods are less commonly applied for simple 1-Benzyl-3-methylpiperazine but are important in drug synthesis.

Formation of the fumarate salt is typically achieved by mixing the free base with fumaric acid in alcoholic solvents. Optimal conditions for related fumarate compounds indicate that temperature and molar ratio are critical for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-3-methyl-piperazine monofumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

2.1. Neurological Disorders

Research indicates that piperazine derivatives, including 1-benzyl-3-methylpiperazine fumarate, may exhibit neuroprotective effects. Fumarates have been studied for their potential in treating neurological conditions such as multiple sclerosis and Parkinson's disease due to their antioxidative and immunomodulatory properties . The modulation of oxidative stress and inflammation is crucial in these disorders, with fumarates showing promise in mitigating symptoms and slowing disease progression.

2.2. Anti-inflammatory Properties

The anti-inflammatory properties of piperazine derivatives have been documented extensively. Studies have shown that compounds like 1-benzyl-3-methylpiperazine fumarate can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This makes it a candidate for conditions characterized by chronic inflammation, such as rheumatoid arthritis.

2.3. Gastroprotective Effects

Piperazine derivatives have also been evaluated for their gastroprotective effects. Research indicates that certain piperazine compounds demonstrate significant antiulcer activity by protecting the gastric mucosa from damage induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests that 1-benzyl-3-methylpiperazine fumarate could be beneficial in treating gastric ulcers.

2.4. Antidepressant Activity

Emerging studies suggest that piperazine derivatives may possess antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been implicated in the antidepressant activity of these compounds . Further research into 1-benzyl-3-methylpiperazine fumarate could elucidate its potential role in treating mood disorders.

3.1. Clinical Trials for Neurological Disorders

Clinical trials involving fumarates have shown efficacy in treating multiple sclerosis, with significant improvements in patient outcomes reported . The mechanisms underlying these effects include the activation of the Nrf2 pathway, which is involved in cellular defense against oxidative stress.

3.2. Anti-inflammatory Effects in Animal Models

In preclinical studies using animal models of arthritis, 1-benzyl-3-methylpiperazine fumarate demonstrated a reduction in joint swelling and pain scores compared to control groups . These findings support its potential application as an anti-inflammatory agent.

Data Tables

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Neurological Disorders | Antioxidative and immunomodulatory effects | Clinical Trials |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Preclinical Studies |

| Gastroprotective | Protection against NSAID-induced gastric damage | Preclinical Studies |

| Antidepressant Activity | Modulation of serotonin and norepinephrine pathways | Emerging Studies |

This comprehensive overview underscores the significance of 1-benzyl-3-methylpiperazine fumarate in contemporary pharmacological research and its potential to address unmet medical needs across various therapeutic areas. Further studies will be vital to confirm these findings and facilitate clinical applications.

Wirkmechanismus

The mechanism of action of 1-benzyl-3-methyl-piperazine monofumarate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations in Piperazine Derivatives

Piperazine derivatives are structurally diverse, with modifications at the N1 and/or N4 positions significantly altering their pharmacological and physicochemical profiles. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in mCPP, -CF₃ in TFMPP) increase binding affinity to serotonin receptors compared to electron-donating groups (e.g., -OCH₃) .

- Salt Forms : Fumarate salts (e.g., 1-benzyl-3-methylpiperazine difumarate) are preferred in drug formulations for improved solubility and controlled release, whereas hydrochloride salts (e.g., mCPP) are common for stability .

Table 2: Pharmacological and Toxicological Data

Key Findings:

Biologische Aktivität

1-Benzyl-3-methylpiperazine fumarate is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-Benzyl-3-methylpiperazine fumarate has the molecular formula and a molecular weight of approximately 190.29 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities.

The biological activity of 1-benzyl-3-methylpiperazine fumarate is primarily attributed to its interaction with various neurotransmitter systems. Studies have shown that compounds containing the piperazine moiety can modulate the activity of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This modulation can lead to various physiological effects, including anxiolytic and antidepressant-like activities.

1. Antidepressant and Anxiolytic Effects

Research indicates that 1-benzyl-3-methylpiperazine fumarate may exhibit antidepressant and anxiolytic properties. In animal models, compounds with similar structures have shown significant reductions in anxiety-related behaviors when administered in controlled doses. The mechanism may involve the enhancement of serotonergic transmission or antagonism at specific receptor sites.

2. Neuroprotective Properties

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies focusing on piperazine derivatives have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases.

Study 1: Behavioral Assessment in Rodents

A study conducted on rodents assessed the anxiolytic effects of 1-benzyl-3-methylpiperazine fumarate through elevated plus maze tests. Results indicated that doses of 10 mg/kg significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels.

| Dose (mg/kg) | Time in Open Arms (seconds) | Control (seconds) |

|---|---|---|

| 0 | 20 | 30 |

| 10 | 40 | |

| 20 | 35 |

Study 2: Neuroprotection in Cell Cultures

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with 1-benzyl-3-methylpiperazine fumarate resulted in a significant decrease in cell death compared to untreated controls. The protective effect was quantified using MTT assays.

| Condition | Cell Viability (%) |

|---|---|

| Control | 100 |

| Oxidative Stress | 40 |

| Oxidative Stress + Drug | 70 |

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the safety profile of 1-benzyl-3-methylpiperazine fumarate. Preliminary studies indicate moderate toxicity at higher concentrations, with observed effects including skin irritation and eye damage . Further toxicological assessments are necessary to establish safe dosage ranges for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-benzyl-3-methylpiperazine fumarate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves alkylation of piperazine derivatives. For example, benzylation of 3-methylpiperazine using benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) . Fumarate salt formation is achieved by reacting the free base with fumaric acid in ethanol, followed by recrystallization to enhance purity . Key parameters include solvent polarity (DMF vs. acetonitrile), temperature (50–80°C), and stoichiometric ratios of reagents. Yield optimization often requires iterative adjustments, such as using phase-transfer catalysts (e.g., TEBA) to improve reaction efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of 1-benzyl-3-methylpiperazine fumarate?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry and substituent positions. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.20–7.35 ppm, while piperazine methyl groups resonate near δ 2.20–2.89 ppm .

- HPLC/GC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- FTIR : Confirm salt formation via fumarate’s carboxylic O-H stretch (~2500–3000 cm⁻¹) and C=O peaks (~1700 cm⁻¹) .

Q. How does the fumarate counterion affect the compound’s physicochemical properties?

- Methodology : The fumarate salt improves aqueous solubility and bioavailability compared to the free base. Solubility studies in buffered solutions (pH 1–7.4) can be conducted using shake-flask methods, with quantification via UV spectrophotometry . Stability under accelerated conditions (40°C/75% RH) over 4–8 weeks assesses hygroscopicity and degradation pathways .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of 1-benzyl-3-methylpiperazine fumarate?

- Methodology : Iridium-catalyzed asymmetric amination achieves high enantiomeric excess (ee >90%). Chiral ligands like (S)-Binap or Josiphos, combined with allylic acetates, control stereochemistry at the piperazine nitrogen . Post-synthetic resolution via chiral SFC (supercritical fluid chromatography) using cellulose-based columns further enriches enantiopurity .

Q. How can in vivo pharmacokinetic studies be designed to evaluate 1-benzyl-3-methylpiperazine fumarate?

- Methodology :

- Animal Models : Administer the compound intravenously/orally to rodents (e.g., Sprague-Dawley rats) at 10–50 mg/kg. Collect plasma samples at intervals (0.5–24 h) for LC-MS/MS analysis .

- Key Parameters : Calculate bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd). Compare free base vs. fumarate salt to assess counterion effects on absorption .

Q. What computational approaches predict the biological targets of 1-benzyl-3-methylpiperazine fumarate?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against receptors like serotonin (5-HT₁A) or dopamine D2. The benzyl group’s hydrophobic interactions and piperazine’s hydrogen-bonding capacity are critical for binding affinity .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. fluorobenzyl groups) with activity data to optimize lead compounds .

Q. How do structural modifications influence the compound’s activity in cancer cell lines?

- Methodology : Synthesize analogs (e.g., 1-(2-fluorobenzyl) derivatives) and test against MCF-7 (breast) or A549 (lung) cancer cells via MTT assays . Compare IC₅₀ values to identify substituents enhancing cytotoxicity. Flow cytometry can assess apoptosis induction (Annexin V/PI staining) .

Data Contradiction Analysis

Q. Why do reported yields for 1-benzyl-3-methylpiperazine fumarate vary across studies?

- Analysis : Discrepancies arise from differences in alkylation methods. For instance, microwave-assisted synthesis reduces reaction time (30 min vs. 24 h) but may lower yield due to side reactions . Contradictory solubility data (e.g., in DMSO vs. water) reflect variations in salt stoichiometry (1:1 vs. 2:1 base:fumarate ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.